N-(2-Bromobenzo[d]thiazol-6-yl)acetamide
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Overview
Description
N-(2-Bromobenzo[d]thiazol-6-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzo[d]thiazol-6-yl)acetamide typically involves the reaction of 2-amino-6-bromobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of palladium-catalyzed Suzuki coupling reactions with various aryl boronic acids or esters .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromobenzo[d]thiazol-6-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution Reactions: The major products are substituted benzothiazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: The major products are sulfoxides, sulfones, or amines, depending on the reaction conditions.
Scientific Research Applications
N-(2-Bromobenzo[d]thiazol-6-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of urease enzyme and nitric oxide scavenger, making it a candidate for developing anti-inflammatory and anti-cancer drugs.
Biological Studies: It is used in studying the biological activities of benzothiazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex benzothiazole derivatives.
Mechanism of Action
The mechanism of action of N-(2-Bromobenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets. For instance, its urease inhibition activity is attributed to its ability to bind to the non-metallic active site of the urease enzyme, thereby preventing the enzyme from catalyzing the hydrolysis of urea . The compound’s nitric oxide scavenging activity is due to its ability to react with nitric oxide radicals, neutralizing their harmful effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chlorobenzo[d]thiazol-2-yl)acetamide: Similar in structure but with a chlorine atom instead of bromine.
N-(6-Arylbenzo[d]thiazole-2-yl)acetamide: Contains various aryl groups instead of bromine.
Uniqueness
N-(2-Bromobenzo[d]thiazol-6-yl)acetamide is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1019115-45-7 |
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Molecular Formula |
C9H7BrN2OS |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
N-(2-bromo-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C9H7BrN2OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h2-4H,1H3,(H,11,13) |
InChI Key |
YCTZWIATSOVTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)Br |
Origin of Product |
United States |
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